1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
CAS No.: 1022733-30-7
Cat. No.: VC7590202
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47
* For research use only. Not for human or veterinary use.
![1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione - 1022733-30-7](/images/structure/VC7590202.png)
Specification
CAS No. | 1022733-30-7 |
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Molecular Formula | C23H18N2O3S |
Molecular Weight | 402.47 |
IUPAC Name | 1,3-bis(3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C23H18N2O3S/c1-15-5-3-7-18(11-15)24-21(26)20(13-17-9-10-29-14-17)22(27)25(23(24)28)19-8-4-6-16(2)12-19/h3-14H,1-2H3 |
Standard InChI Key | CNSZPVIXMZNUTA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound’s central diazinane ring (1,3-diazinane-2,4,6-trione) is a six-membered heterocycle containing two nitrogen atoms and three ketone groups. This core is substituted at the 1 and 3 positions with 3-methylphenyl groups and at the 5 position with a thiophen-3-ylmethylidene moiety. The thiophene ring introduces sulfur into the system, while the methyl groups on the phenyl rings enhance hydrophobicity and steric bulk.
Table 1: Key Structural Identifiers
Comparative Analysis with Structural Analogs
Variations in substituent positioning significantly influence the compound’s properties. For instance, 1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 1024430-99-6) shares the same molecular formula but features para-methyl groups on the phenyl rings. This positional isomerism alters electronic distribution and crystal packing, potentially affecting solubility and reactivity. Another analog, 5-[(4-ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione, replaces the thiophene with an ethoxyphenyl group, increasing molecular weight to 440.51 g/mol and introducing oxygen-based lone pairs for enhanced hydrogen bonding.
Synthetic Pathways and Methodologies
Thiophene Incorporation Strategies
The thiophen-3-ylmethylidene group is critical to the compound’s electronic profile. Recent advances in thiophene synthesis, such as the use of 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, enable efficient C–S bond formation under solvent-free conditions . While the exact synthesis route for this compound remains undisclosed in public literature, analogous methods suggest a multi-step process involving:
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Diazinane Core Formation: Cyclocondensation of urea derivatives with diketones.
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Friedel-Crafts Alkylation: Introduction of 3-methylphenyl groups via electrophilic aromatic substitution.
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Knoevenagel Condensation: Attachment of the thiophen-3-ylmethylidene moiety using a thiophene carboxaldehyde derivative .
Challenges in Solubility and Purification
Data on solubility remain unspecified in available sources, likely due to the compound’s high molecular weight and aromaticity. Purification challenges may arise from similar polarity among reaction byproducts, necessitating techniques like column chromatography or recrystallization from high-boiling solvents.
Physicochemical and Spectroscopic Properties
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: Expected peaks include at 1700–1750 cm, at 1250–1350 cm, and thiophene ring vibrations at 700–800 cm.
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Nuclear Magnetic Resonance (NMR):
Comparative Analysis with Heterocyclic Analogues
Table 2: Structural and Functional Comparison of Diazinane Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
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1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | 402.47 | 3-methylphenyl, thiophen-3-yl | Electronics, drug discovery | |
1,3-Bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | 402.47 | 4-methylphenyl, thiophen-3-yl | Materials science | |
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione | 440.51 | 3-methylphenyl, 4-ethoxyphenyl | Catalysis, supramolecular chemistry |
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